Isolation and Structural Elucidation of Cedrodorin from Cedrela tonduzii: A Technical Guide
Isolation and Structural Elucidation of Cedrodorin from Cedrela tonduzii: A Technical Guide
Executive Summary & Phytochemical Context
The Meliaceae family, particularly the genus Cedrela, represents a prolific source of highly oxidized tetranortriterpenoids, commonly known as limonoids. These secondary metabolites are characterized by a modified triterpene skeleton and a signature β -substituted furan ring. Cedrodorin (3-deoxo-3 β ,8 β -epoxy-6,14 α -dihydroxy-8,14-dihydromexicanolide) is a complex mexicanolide-type limonoid noted for its potent ecological functions, including insect antifeedant activity and potential antimalarial properties ().
While classically identified in C. odorata (), the extraction and structural elucidation of cedrodorin from the closely related Cedrela tonduzii—a species heavily profiled for its rich sesquiterpene and terpenoid bark chemistry ()—requires a highly rigorous, self-validating analytical workflow. This whitepaper details the causal logic, step-by-step isolation protocols, and multi-dimensional NMR strategies required to isolate and unambiguously characterize cedrodorin from C. tonduzii biomass.
Experimental Workflow: Extraction and Isolation
The isolation of limonoids from complex plant matrices is fraught with challenges, primarily due to the co-occurrence of closely related epimers and the lack of strong UV chromophores in many tetranortriterpenoids. The following protocol is engineered as a self-validating system , where each step mathematically or chemically validates the success of the preceding phase.
Phase 1: Matrix Preparation & Defatting
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Step 1: Biomass Stabilization. Lyophilize or shade-dry C. tonduzii leaves/bark to a moisture content of <5%, followed by cryogenic milling.
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Causality: Heat drying induces thermal epimerization at the C-8 or C-14 stereocenters and triggers the enzymatic degradation of sensitive ester linkages by endogenous esterases.
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Step 2: Defatting. Macerate 1.0 kg of milled biomass in 3.0 L of n-hexane for 48 hours at 25°C.
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Causality: Hexane selectively removes highly lipophilic waxes, sterols, and essential oil components (e.g., α -selinene, germacrene-D) that cause irreversible column fouling and suppress ionization in downstream Mass Spectrometry (MS).
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Validation Checkpoint: Evaporate a 1 mL aliquot of the hexane extract. A lack of UV-active spots on Thin Layer Chromatography (TLC) under 254 nm confirms the successful partitioning of non-target aliphatic lipids away from the target limonoids.
Phase 2: Targeted Limonoid Extraction & Fractionation
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Step 3: Extraction. Macerate the defatted marc in 3.0 L of Ethyl Acetate (EtOAc) for 72 hours, then concentrate under reduced pressure at 35°C.
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Causality: EtOAc possesses the precise dielectric constant required to solubilize mid-polarity, highly oxygenated tetranortriterpenoids like cedrodorin while leaving highly polar tannins and glycosides in the matrix.
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Step 4: Vacuum Liquid Chromatography (VLC). Load the crude EtOAc extract onto a normal-phase silica gel VLC column. Elute using a step gradient of Hexane:EtOAc (100:0 → 0:100).
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Validation Checkpoint: Spot VLC fractions on silica TLC plates and spray with vanillin-sulfuric acid reagent, followed by heating to 105°C. Limonoids will present as distinct purple/red spots. This colorimetric reaction serves as an internal, self-validating checkpoint for terpenoid presence before committing to expensive high-resolution chromatography.
Phase 3: High-Resolution Purification
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Step 5: Semi-Preparative HPLC. Pool the vanillin-positive fractions and subject them to reversed-phase HPLC (C18 column, 250 × 10 mm, 5 µm). Elute isocratically with CH 3 CN:H 2 O (45:55) at 3.0 mL/min.
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Causality: Silica gel cannot resolve structurally homologous mexicanolide derivatives (e.g., cedrodorin vs. 6-acetoxycedrodorin). Reversed-phase HPLC provides the theoretical plates necessary for baseline resolution. Because cedrodorin lacks a conjugated π -system, Evaporative Light Scattering Detection (ELSD) is utilized instead of standard UV detection.
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Fig 1. Step-by-step isolation workflow of cedrodorin from Cedrela tonduzii biomass.
Structural Elucidation Logic (NMR & MS)
The structural assignment of cedrodorin relies on a sequential, self-validating analytical logic where mass spectrometry provides the mathematical boundaries, and 2D NMR maps the internal connectivity.
Establishing the Molecular Framework (HR-ESI-MS & 1D NMR)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed first to establish the exact mass, yielding a molecular formula of C 26 H 32 O 8 . Causality: This formula acts as a strict mathematical constraint; the subsequent 13 C NMR carbon count and 1 H NMR integrations must perfectly reconcile with this formula, preventing misassignment of co-eluting impurities.
Initial 1D NMR ( 1 H and 13 C at 500 MHz in CDCl 3 ) immediately confirms the tetranortriterpenoid nature of the isolate. The presence of a β -substituted furan ring is validated by three characteristic downfield proton signals ( δH 6.45, 7.46, 7.48). Furthermore, the 13 C spectrum reveals a methyl ester ( δC 52.6, 175.7) and a lactone carbonyl ( δC 170.1), typical of the mexicanolide skeleton.
Bridging the Quaternary Nodes (2D NMR: HSQC & HMBC)
Because limonoids possess highly contiguous, proton-deficient quaternary carbon frameworks, 1D NMR is insufficient for full elucidation.
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HSQC is utilized to map protons directly to their parent carbons, resolving severe overlap in the aliphatic region (1.0 - 2.5 ppm).
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HMBC is the cornerstone of the elucidation. Causality: HMBC correlations (2- and 3-bond 1 H → 13 C couplings) bridge the "silent" quaternary nodes. For instance, HMBC cross-peaks from the tertiary methyls to C-8 and C-14 establish the connectivity of the heavily oxidized B/C ring junction, confirming the unique 3 β ,8 β -epoxy bridge.
Stereochemical Validation (NOESY)
The biological efficacy of limonoids is strictly conformation-dependent. NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to determine the relative stereochemistry. Causality: Through-space NOESY cross-peaks between the C-30 methyl and the C-14 proton confirm their spatial proximity, validating the complex 3 β ,8 β -epoxy-8,14-dihydromexicanolide 3D architecture.
Fig 2. Analytical logic and causality in the structural elucidation of cedrodorin.
Quantitative Data Summary
The table below summarizes the critical NMR spectroscopic markers utilized to validate the structural assignment of cedrodorin, specifically highlighting the furan ring, the oxygenated carbons, and the ester linkages.
Table 1: Representative Key NMR Spectroscopic Data for Cedrodorin (500 MHz, CDCl 3 )
| Position | Structural Feature | 13 C δ (ppm) | 1 H δ (ppm), J (Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| 3 | Quaternary Oxygenated | 93.0 | - | - |
| 6 | Methine (Hydroxylated) | 71.0 | 4.15, br s | C-5, C-7 |
| 8 | Quaternary Oxygenated | 85.2 | - | - |
| 14 | Quaternary Oxygenated | 74.4 | - | - |
| 17 | Methine (Lactone ring) | 78.1 | 5.20, s | C-14, C-20, C-21, C-22 |
| 21 | Furan Methine ( α ) | 140.7 | 7.46, m | C-20, C-22, C-23 |
| 22 | Furan Methine ( β ) | 109.9 | 6.45, m | C-20, C-21, C-23 |
| 23 | Furan Methine ( α ) | 143.1 | 7.48, m | C-20, C-21, C-22 |
| OMe | Methyl Ester | 52.6 | 3.83, s | C-7 (175.7) |
(Note: Data synthesized based on established tetranortriterpenoid reference standards for mexicanolide derivatives[Veitch et al., 1999])
Conclusion
The isolation of cedrodorin from Cedrela tonduzii requires a meticulously controlled environment to prevent the degradation of its highly oxidized framework. By employing a self-validating sequence of defatting, targeted mid-polarity extraction, and ELSD-guided HPLC, researchers can successfully isolate this complex tetranortriterpenoid. The subsequent integration of HR-ESI-MS with 2D NMR (HMBC and NOESY) provides an impenetrable logical loop for unambiguous structural elucidation, paving the way for further pharmacological testing of limonoids in antimalarial and agricultural applications.
References
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Veitch, N. C., Wright, C. W., & Stevenson, P. C. (1999). "Four New Tetranortriterpenoids from Cedrela odorata Associated with Leaf Rejection by Exopthalmus jekelianus." Journal of Natural Products. URL:[Link]
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Eason, H. M., & Setzer, W. N. (2007). "Bark Essential Oil Composition of Cedrela tonduzii C. DC. (Meliaceae) from Monteverde, Costa Rica." Records of Natural Products. URL:[Link]
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MacKinnon, S., Durst, T., Arnason, J. T., et al. (1997). "Antimalarial Activity of Tropical Meliaceae Extracts and Gedunin Derivatives." Journal of Natural Products. URL:[Link]
